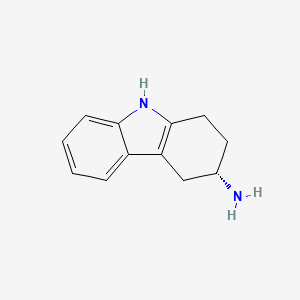

(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

-(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine, commonly known as THCA, is an organic compound belonging to the carbazole family. It is a secondary amine and a member of the carbazole alkaloids. It is found in trace amounts in the human body and is also found in a variety of plants, including tobacco, marijuana, and some flowering plants. The compound is of interest to scientists and researchers due to its potential applications in medicine, pharmacology, and biochemistry.

科学的研究の応用

Synthesis and Functional Materials

Carbazoles, including derivatives like "(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine", are crucial in the synthesis of a wide variety of compounds due to their privileged nitrogen heterocycles. These compounds find extensive use in pharmaceuticals, natural products, and functional materials. Various synthetic strategies have been developed, leveraging transition-metal catalyzed C-H functionalization, metal-free cyclization, three-component reaction, and electrophilic iodocyclizations to derive diversely substituted carbazoles with significant pharmacological activities (Aggarwal, T., Sushmita, & Verma, A., 2019).

CO2 Capture and Utilization

Amine functionalities, as present in "(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine", are extensively studied for their potential in CO2 capture. Computational modeling and simulation have shed light on the interactions between carbon dioxide and amines, highlighting their significance in carbon capture technologies. Such insights are crucial for the development of more efficient and cost-effective methods for CO2 sequestration and utilization, offering a pathway towards mitigating climate change impacts (Yang, X., Rees, R. J., Conway, W., Puxty, G., Yang, Q., & Winkler, D., 2017).

Analytical and Detection Methods

The analysis of biogenic amines (BA) in foods is another area where derivatives of carbazoles are relevant. Due to their toxicity and role as indicators of food freshness or spoilage, accurate detection and quantification of BAs are critical. Advanced chromatographic methods, such as high-performance liquid chromatography (HPLC) with fluorimetric detection, are employed for this purpose, highlighting the importance of amine derivatives in ensuring food safety and quality (Önal, A., 2007).

Environmental Degradation of Hazardous Compounds

In the environmental sector, amine derivatives have shown promise in the advanced oxidation processes (AOPs) for the degradation of nitrogen-containing hazardous compounds. These compounds are notoriously resistant to conventional degradation methods, making AOPs an effective alternative for their mineralization. Research in this domain provides critical insights into the degradation efficiencies, reaction mechanisms, and the development of technologies aimed at reducing the environmental footprint of amino and azo compounds (Bhat, A. P., & Gogate, P., 2021).

特性

IUPAC Name |

(3S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRCIKMHUAOIAT-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1N)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680948 |

Source

|

| Record name | (3S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

CAS RN |

116650-34-1 |

Source

|

| Record name | (3S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116650-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Iron(1+), (eta5-2,4-cyclopentadien-1-yl)[(1,2,3,4,5,6-eta)-(1-methylethyl)benzene]-, salt with trifluoromethanesulfonic acid (1:1)](/img/structure/B569889.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)